molecular formula C14H19NO4 B8163661 Tert-butyl 3-oxo-3-phenylpropoxycarbamate

Tert-butyl 3-oxo-3-phenylpropoxycarbamate

Cat. No.: B8163661
M. Wt: 265.30 g/mol
InChI Key: ORTGNOYYUJRCQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-3-phenylpropoxycarbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a ketone moiety (3-oxo), and a phenyl-substituted propoxy chain. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for peptide coupling, drug design, or functional group protection.

Properties

IUPAC Name

tert-butyl N-(3-oxo-3-phenylpropoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-18-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTGNOYYUJRCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-3-phenylpropoxycarbamate typically involves the reaction of tert-butyl carbamate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-3-phenylpropoxycarbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-oxo-3-phenylpropoxycarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-3-phenylpropoxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The tert-butyl carbamate group is a common protective moiety in organic chemistry. Below is a comparison of key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Tert-butyl 3-oxo-3-phenylpropoxycarbamate C₁₇H₂₃NO₅ (inferred) ~321.4 g/mol Boc, ketone, phenyl, propoxy Pharmaceutical intermediates, peptide synthesis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 g/mol Boc, hydroxymethyl, methoxyphenyl, pyrrolidine Lab-scale chemical R&D
tert-Butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate C₁₆H₂₃NO₆ 325.4 g/mol Boc, dimethoxyphenyl, ketone, ethyl Organic synthesis intermediates
tert-Butyl (3-amino-3-thioxopropyl)carbamate C₈H₁₆N₂O₂S 204.3 g/mol Boc, thioamide, propyl Discontinued lab reagent

Key Observations :

  • Functional Group Influence: The presence of a phenyl group in this compound enhances aromatic interactions in drug-receptor binding compared to aliphatic analogs like tert-butyl (3-amino-3-thioxopropyl)carbamate .

Stability and Reactivity

This compound vs. tert-Butyl Alcohol Derivatives
  • Stability : Tert-butyl carbamates are generally stable under neutral or basic conditions but hydrolyze under acidic conditions to release amines. In contrast, tert-butyl alcohol (a precursor) is highly reactive, decomposing in the presence of strong acids (e.g., HCl, H₂SO₄) to produce flammable isobutylene gas .
  • Reactivity with Oxidizers : Unlike tert-butyl alcohol, which reacts violently with oxidizing agents (e.g., peroxides, chlorates) , tert-butyl carbamates are less reactive due to the stabilizing Boc group.

Biological Activity

Tert-butyl 3-oxo-3-phenylpropoxycarbamate (CAS No. 333387-97-6) is a carbamate compound characterized by its unique structural features, including a tert-butyl group and a phenylpropyl moiety. Its chemical formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol. Despite limited specific research on its biological activity, the structural components suggest potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure includes:

  • A carbonyl group (C=O) adjacent to a phenyl ring.
  • A carbamate functional group (NH-CO-O).

These features may contribute to its reactivity and possible interactions with biological macromolecules, such as enzymes or receptors.

Potential Biological Activities

While specific studies on this compound are scarce, the following potential activities can be inferred from its structural characteristics:

  • Enzyme Inhibition : The presence of the carbonyl group suggests that the compound may act as an inhibitor for certain enzymes by forming stable complexes.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this carbamate may exhibit similar effects.
  • Pharmaceutical Applications : Its stability and reactivity make it a valuable building block for synthesizing bioactive molecules.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl phenyl(phenylsulfonyl)methylcarbamateC₁₅H₁₉NO₄SContains a sulfonamide group, enhancing solubility and reactivity
(E)-tert-butyl benzylidenecarbamateC₁₄H₁₉NO₂Features a double bond affecting reactivity
Carbamic acid, N-[phenethyl]-1,1-dimethylethyl esterC₁₄H₁₉NO₂Lacks the carbonyl adjacent to the phenolic ring

The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially granting it distinct biological properties.

Case Studies and Research Findings

Research on related compounds has highlighted the importance of structural features in determining biological activity. For instance:

  • Inhibition Studies : A study evaluated the physicochemical properties of various tert-butyl derivatives and their effects on metabolic stability. It was found that modifications to the tert-butyl group could significantly influence lipophilicity and enzyme interaction profiles .
  • Synthesis Pathways : The synthesis of compounds containing carbamate groups often involves reactions that enhance their biological activity. For example, reactions involving phthalic anhydride have been shown to yield high-purity products suitable for further biological testing .

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